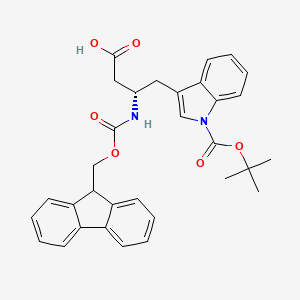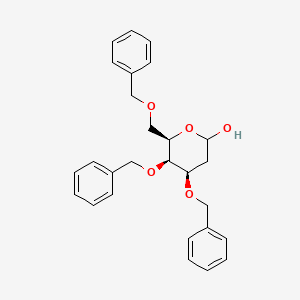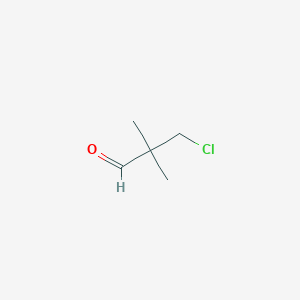
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid” is a chemical compound with the CAS Number: 357271-55-7 . It has a molecular weight of 540.62 . The compound is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(22-10-8-9-15-28(22)34)16-21(17-29(35)36)33-30(37)39-19-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h4-15,18,21,27H,16-17,19H2,1-3H3,(H,33,37)(H,35,36)/t21-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Cell Cultivation
Fmoc-beta-HomoTrp(Boc)-OH is utilized in cell cultivation due to its ability to form self-assembled nanostructures. These structures can mimic the extracellular matrix, providing a scaffold that supports cell adhesion and growth . This application is particularly valuable in tissue engineering and regenerative medicine.
Bio-Templating
In bio-templating, Fmoc-beta-HomoTrp(Boc)-OH serves as a template for the synthesis of nanomaterials. Its self-assembly properties allow for the creation of well-defined nanostructures that can be used as templates for the deposition of other materials .
Optical Materials
The aromatic fluorenyl rings of Fmoc-beta-HomoTrp(Boc)-OH contribute to its optical properties, making it suitable for the development of optical materials. These materials can be used in sensors, imaging, and as components in optoelectronic devices .
Drug Delivery
The compound’s ability to form hydrogels makes it a candidate for drug delivery applications. Hydrogels can encapsulate therapeutic agents and release them in a controlled manner, which is beneficial for sustained drug release .
Catalysis
Fmoc-beta-HomoTrp(Boc)-OH can be used to create catalytic sites within self-assembled structures. These sites can mimic enzyme active sites and are used in catalyzing various chemical reactions .
Therapeutic Applications
Due to its biocompatibility and ability to form diverse morphologies, Fmoc-beta-HomoTrp(Boc)-OH is explored for its therapeutic potential. It can be used to develop compounds with specific biological activities .
Antibiotic Properties
The self-assembled structures formed by Fmoc-beta-HomoTrp(Boc)-OH can exhibit antimicrobial properties. These structures can disrupt bacterial membranes or inhibit biofilm formation, making them potential candidates for antibiotic development .
Peptide Synthesis
As a main amine protecting group in peptide synthesis, Fmoc-beta-HomoTrp(Boc)-OH is crucial in the production of peptides. It protects the amine group during the synthesis process, allowing for the creation of complex peptide structures .
Safety and Hazards
Propiedades
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(22-10-8-9-15-28(22)34)16-21(17-29(35)36)33-30(37)39-19-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h4-15,18,21,27H,16-17,19H2,1-3H3,(H,33,37)(H,35,36)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKUZJNYQMKUEN-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














